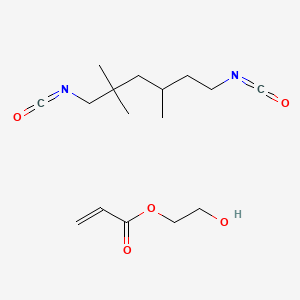
1,6-Diisocyanato-2,2,4-trimethylhexane;2-hydroxyethyl prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Diisocyanato-2,2,4-trimethylhexane;2-hydroxyethyl prop-2-enoate is a compound that combines the properties of an isocyanate and an acrylate. This compound is known for its versatility in various chemical reactions and its applications in different fields such as polymer chemistry, coatings, and adhesives.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Diisocyanato-2,2,4-trimethylhexane typically involves the reaction of 2,2,4-trimethylhexane-1,6-diamine with phosgene to produce the diisocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The 2-hydroxyethyl prop-2-enoate component can be synthesized through the esterification of acrylic acid with ethylene glycol.
Industrial Production Methods
Industrial production of 1,6-Diisocyanato-2,2,4-trimethylhexane;2-hydroxyethyl prop-2-enoate involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity starting materials and advanced purification techniques to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
1,6-Diisocyanato-2,2,4-trimethylhexane;2-hydroxyethyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The isocyanate groups can undergo substitution reactions with nucleophiles such as amines and alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like amines and alcohols are commonly used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms with modified functional groups.
Substitution: Urethane and urea derivatives formed from reactions with alcohols and amines, respectively.
科学的研究の応用
1,6-Diisocyanato-2,2,4-trimethylhexane;2-hydroxyethyl prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of polymers and copolymers with specific properties.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems and the formulation of medical adhesives.
Industry: Applied in the production of high-performance coatings, adhesives, and sealants.
作用機序
The mechanism of action of 1,6-Diisocyanato-2,2,4-trimethylhexane;2-hydroxyethyl prop-2-enoate involves the reactivity of the isocyanate and acrylate groups. The isocyanate groups can react with nucleophiles to form urethane and urea linkages, while the acrylate group can undergo polymerization reactions. These reactions enable the compound to form cross-linked networks and polymers with desirable mechanical and chemical properties.
類似化合物との比較
Similar Compounds
Hexamethylene diisocyanate: Another diisocyanate used in the production of polyurethanes.
Isophorone diisocyanate: Known for its use in high-performance coatings.
4,4’-Methylenebis(cyclohexyl isocyanate): Used in the synthesis of elastomers and coatings.
Uniqueness
1,6-Diisocyanato-2,2,4-trimethylhexane;2-hydroxyethyl prop-2-enoate is unique due to its combination of isocyanate and acrylate functionalities. This dual functionality allows it to participate in a wide range of chemical reactions, making it highly versatile for various applications in polymer chemistry, coatings, and adhesives.
特性
CAS番号 |
75199-25-6 |
|---|---|
分子式 |
C16H26N2O5 |
分子量 |
326.39 g/mol |
IUPAC名 |
1,6-diisocyanato-2,2,4-trimethylhexane;2-hydroxyethyl prop-2-enoate |
InChI |
InChI=1S/C11H18N2O2.C5H8O3/c1-10(4-5-12-8-14)6-11(2,3)7-13-9-15;1-2-5(7)8-4-3-6/h10H,4-7H2,1-3H3;2,6H,1,3-4H2 |
InChIキー |
JMQZUMIBZYLLQF-UHFFFAOYSA-N |
正規SMILES |
CC(CCN=C=O)CC(C)(C)CN=C=O.C=CC(=O)OCCO |
関連するCAS |
75199-25-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


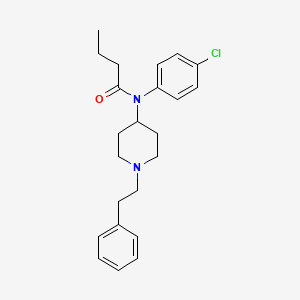


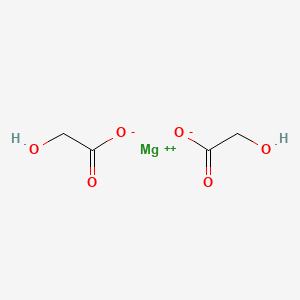
![7-[(3R)-3-aminopyrrolidin-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B15187588.png)

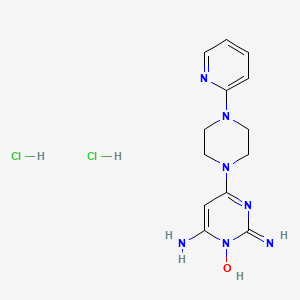
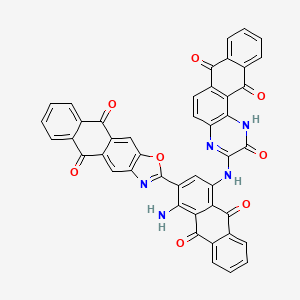
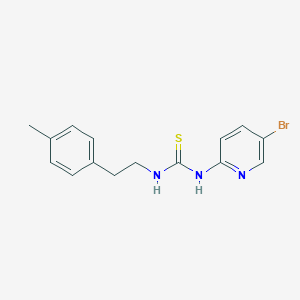
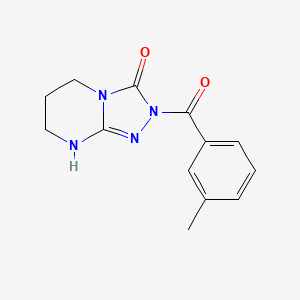
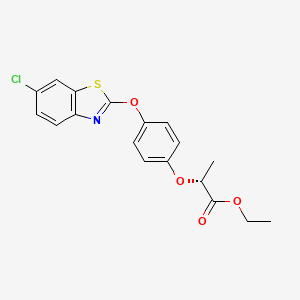
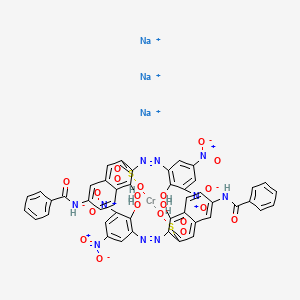
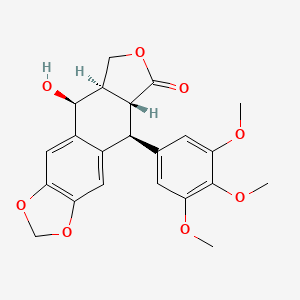
![(1S,2R,19R,22S,34S,37R,40R,52S)-22-(adamantane-1-carbonylamino)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B15187644.png)
